molecular formula C21H28ClN3O2S B2646218 N-(2-(4-(2-phenylbutanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride CAS No. 1351605-29-2

N-(2-(4-(2-phenylbutanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

Cat. No.: B2646218
CAS No.: 1351605-29-2
M. Wt: 421.98
InChI Key: GVUTVHFBQSQSKR-UHFFFAOYSA-N
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Description

N-(2-(4-(2-phenylbutanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a synthetic compound identified in research as a potent agonist of the cannabinoid receptors CB1 and CB2. This structural class of compounds, often referred to as synthetic cannabinoid receptor agonists (SCRAs), is a primary focus in forensic chemistry and public health research due to their prevalence in the ever-evolving market of novel psychoactive substances (NPS) source . Its primary research value lies in its use as an analytical reference standard, enabling the identification and quantification of this specific substance in seized materials or biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) source . From a pharmacological perspective, this compound serves as a crucial tool for investigating the structure-activity relationships (SAR) of SCRAs, helping to elucidate how specific structural motifs, such as the 2-phenylbutanoyl piperazine group linked to a thiophene carboxamide, influence binding affinity and functional efficacy at cannabinoid receptors source . Research utilizing this compound advances the understanding of the mechanisms of action of SCRAs, their metabolic pathways, and their potential toxicological profiles, which is vital for developing effective public health responses and regulatory controls.

Properties

IUPAC Name

N-[2-[4-(2-phenylbutanoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S.ClH/c1-2-19(17-6-4-3-5-7-17)21(26)24-13-11-23(12-14-24)10-9-22-20(25)18-8-15-27-16-18;/h3-8,15-16,19H,2,9-14H2,1H3,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUTVHFBQSQSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(2-phenylbutanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities. The molecular structure can be represented as follows:

  • Chemical Formula : C₁₈H₂₃ClN₂O₂S
  • Molecular Weight : 356.90 g/mol

The presence of the piperazine moiety and the phenylbutanoyl group suggests potential interactions with various biological targets.

  • Antimicrobial Activity : Thiophene derivatives have been reported to exhibit antimicrobial properties. The compound's structure may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymes, leading to microbial death .
  • Anti-inflammatory Effects : Research indicates that compounds containing thiophene rings can modulate inflammatory pathways, potentially reducing cytokine production and inflammation in various models .
  • Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms .

Pharmacological Effects

The compound has shown promise in several pharmacological areas:

  • Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, suggesting a potential role in cancer therapy .
  • Neuroprotective Effects : Some thiophene derivatives have been linked to neuroprotective actions, which may be beneficial in treating neurodegenerative diseases .

Case Studies

  • In Vitro Studies : A study assessed the cytotoxic effects of the compound on various cancer cell lines, revealing IC50 values indicating significant potency against specific types of cancer cells.
Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)15.8
A549 (Lung)10.3
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.

Recent Discoveries

Recent literature highlights the need for further investigation into the pharmacokinetics and toxicity profiles of this compound. In silico studies have also been employed to predict its interaction with biological targets like Dipeptidyl Peptidase IV (DPP-IV), which is involved in glucose metabolism and has implications for diabetes treatment .

Future Directions

Continued research is essential to fully elucidate the therapeutic potential of this compound. Future studies should focus on:

  • Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with various biological targets.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in human subjects will be crucial for advancing this compound into therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Piperazine Substituents

The piperazine ring is a common scaffold in medicinal chemistry. Key differences among analogs lie in the substituents on the piperazine nitrogen, which significantly influence pharmacological activity and physicochemical properties.

Table 1: Substituent Comparison
Compound Name (Reference) Piperazine Substituent Core Structure Key Functional Modifications
Target Compound 2-Phenylbutanoyl Thiophene-3-carboxamide Long-chain acyl group; hydrochloride salt
3a () 3-Cyanophenyl Benzamide + thiophene Electron-withdrawing cyano group
3b () 3-Trifluoromethylphenyl Benzamide + thiophene Lipophilic trifluoromethyl group
BMY7378 () 2-Methoxyphenyl Azaspirodecane-dione Methoxy group; spirocyclic framework

Physicochemical Properties

  • Solubility: The target compound’s hydrochloride salt improves water solubility compared to neutral analogs like 3a and 3b. BMY7378, with a methoxyphenyl group, is ethanol-soluble, highlighting the role of polar substituents .

Pharmacological Implications

  • Receptor Binding: Piperazine derivatives often target dopamine (D2/D3) or serotonin receptors. For example, BMY7378 is a selective α1D-adrenoceptor antagonist . The target compound’s phenylbutanoyl group may confer selectivity for specific receptor subtypes, though empirical data is lacking.
  • Metabolic Stability : Acylated piperazines (e.g., target compound) may exhibit improved metabolic stability compared to aryl-substituted analogs like 3a/3b due to reduced oxidative metabolism .

Research Findings and Challenges

  • : Compounds 3a and 3b demonstrate that electron-withdrawing substituents (e.g., -CN, -CF3) reduce piperazine basicity, altering receptor affinity. The target compound’s acyl group may similarly modulate piperazine protonation, affecting binding kinetics .
  • : BMY7378’s spirocyclic structure contrasts with the target compound’s linear ethyl chain, suggesting divergent pharmacokinetic profiles. Ethyl-linked analogs may have shorter half-lives due to increased flexibility and metabolism .

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